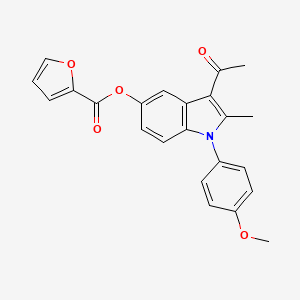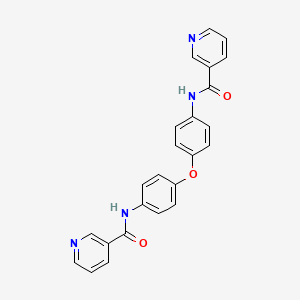![molecular formula C20H30N2O5S B3615334 1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B3615334.png)
1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane
Vue d'ensemble
Description
1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane, also known as AZD-4901, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of azepane derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane is not fully understood, but it is believed to involve modulation of several neurotransmitter systems in the brain. This compound has been shown to have affinity for several receptors, including the TRPV1 receptor, the serotonin transporter, and the norepinephrine transporter. By modulating these receptors, this compound may be able to alter the activity of various neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on pain sensitivity and mood regulation, this compound has also been shown to have anti-inflammatory properties. In a study of rat models of arthritis, this compound was able to reduce inflammation and joint damage. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane is its specificity for certain receptors, which may make it a more effective therapeutic agent than other compounds that have broader activity. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane. One area of interest is in the development of more potent and selective derivatives of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use in the treatment of various diseases. Finally, the exact mechanism of action of this compound needs to be elucidated in order to fully understand its therapeutic potential.
Applications De Recherche Scientifique
1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane has been investigated for its potential therapeutic applications in several disease models. One of the most promising areas of research is in the treatment of neuropathic pain. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain, and it has been suggested that its mechanism of action involves modulation of the TRPV1 receptor. Additionally, this compound has been investigated for its potential use in the treatment of depression and anxiety disorders. In preclinical studies, this compound has been shown to increase levels of serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood.
Propriétés
IUPAC Name |
azepan-1-yl-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-8-7-17(15-19(18)27-2)28(24,25)22-13-9-16(10-14-22)20(23)21-11-5-3-4-6-12-21/h7-8,15-16H,3-6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOWJOMDKQAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-8-quinolinylacetamide](/img/structure/B3615252.png)

![isopropyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3615265.png)

![N-{2-[(5-bromo-2-thienyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B3615271.png)

![4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3615281.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3615298.png)
![4-isobutoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3615306.png)
![3-allyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3615324.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3615333.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3615342.png)

![5-{[(2,5-dichlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3615358.png)